molecular formula C24H29N7O2 B2888959 N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-propylpentanamide CAS No. 1171215-44-3

N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-propylpentanamide

Cat. No. B2888959
CAS RN: 1171215-44-3
M. Wt: 447.543
InChI Key: OFFKZPVVTAMTKU-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions for each step of the synthesis .


Molecular Structure Analysis

This involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. It includes looking at the reactivity of the compound and predicting possible products for given reactants .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and various spectroscopic properties. It also involves studying the compound’s stability, reactivity, and other chemical properties .

Scientific Research Applications

1. Insecticidal and Antimicrobial Potential

Research on pyrimidine and pyrazole derivatives, similar in structure to N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-propylpentanamide, has shown potential in insecticidal and antimicrobial applications. These compounds have been evaluated for their effectiveness against specific insects and microorganisms, demonstrating their utility in pest control and antimicrobial treatments (Deohate & Palaspagar, 2020).

2. Anticancer and Anti-5-lipoxygenase Agents

Studies on pyrazolopyrimidine derivatives have explored their potential as anticancer and anti-5-lipoxygenase agents. The structure-activity relationship of these compounds has been analyzed, revealing their effectiveness in inhibiting the growth of certain cancer cell lines and their role in mediating inflammatory responses (Rahmouni et al., 2016).

3. Analgesic Activity

Pyrazolopyrimidinones, closely related to the compound , have shown pronounced analgesic activities. These findings suggest the potential of such compounds in developing new analgesic drugs (Burgart et al., 2020).

4. Antimicrobial Applications

The synthesis and evaluation of pyrazole and pyrimidine-based compounds have demonstrated significant antimicrobial properties. These compounds have been tested against various bacterial strains, showing their potential as antimicrobial agents (Kamal et al., 2015).

5. Antitumor Activity

Research on pyrazolopyrimidine derivatives has also uncovered their potential as antitumor agents. These compounds have been synthesized and tested for their efficacy in inhibiting the growth of different cancer cell lines, indicating their potential application in cancer therapy (Elzahabi et al., 2018).

Mechanism of Action

If the compound is a drug or has some biological activity, the mechanism of action describes how the compound interacts with biological systems to produce its effects .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and other safety-related properties. It includes looking at safety data sheets and other resources .

Future Directions

This involves predicting or suggesting future research directions. It could include potential applications of the compound, modifications that could be made to improve its properties, or new reactions that could be explored .

properties

IUPAC Name

N-[5-methyl-2-[1-(3-methylphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]pyrazol-3-yl]-2-propylpentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N7O2/c1-5-8-17(9-6-2)22(32)26-20-13-16(4)29-31(20)24-27-21-19(23(33)28-24)14-25-30(21)18-11-7-10-15(3)12-18/h7,10-14,17H,5-6,8-9H2,1-4H3,(H,26,32)(H,27,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFFKZPVVTAMTKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)C(=O)NC1=CC(=NN1C2=NC3=C(C=NN3C4=CC=CC(=C4)C)C(=O)N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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